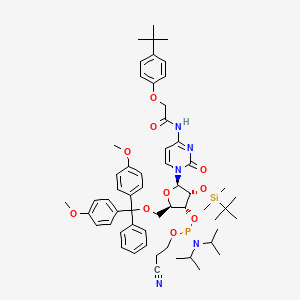

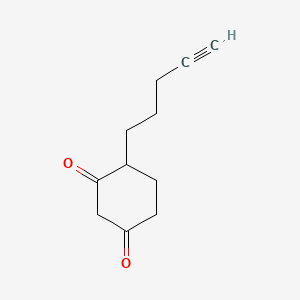

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

DYn-2, also known as ANTI-DYNAMIN II or 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione, is a chemoselective probe that primarily targets protein sulfenic acid modifications . These modifications occur on proteins and play a crucial role in cellular signaling pathways, particularly those mediated by Nox .

Mode of Action

DYn-2 interacts with its targets by monitoring global changes in protein sulfenylation . This interaction is facilitated by Nox-mediated growth factor signaling . The compound has been shown to selectively target and bind to protein sulfenic acid modifications .

Biochemical Pathways

The primary biochemical pathway affected by DYn-2 is the Nox-mediated growth factor signaling pathway . This pathway is responsible for the production of reactive oxygen species (ROS) that can lead to protein sulfenylation. DYn-2’s action can lead to changes in this pathway, affecting downstream cellular processes.

Pharmacokinetics

It is known that dyn-2 is soluble in dmso, which can aid in its distribution and bioavailability .

Result of Action

The action of DYn-2 results in the labeling of protein sulfenic acid modifications . This labeling allows for the detection and monitoring of changes in protein sulfenylation, which can provide valuable insights into cellular signaling processes. For instance, it has been observed that the cytoplasmic distribution of dynamin changes dramatically in fibroblasts that have been stimulated to undergo migration .

Action Environment

The action of DYn-2 can be influenced by various environmental factors. For example, the presence of reactive oxygen species (ROS) in the cellular environment can enhance the ability of DYn-2 to label protein sulfenic acid modifications

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

DYn-2 est synthétisé par couplage de la 1,3-cyclohexanedione avec une fraction alkyne via un espaceur à 3 carbones. Les conditions réactionnelles impliquent généralement une oxydation douce pour convertir le groupe sulfhydryle des résidus de cystéine sur les protéines en dérivés de l'acide cystéine-sulfénique .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de DYn-2 ne soient pas largement documentées, la synthèse suit généralement les protocoles standard de chimie organique impliquant l'utilisation de groupes protecteurs et de réactions sélectives pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

DYn-2 subit principalement des réactions d'oxydation. Il réagit avec les modifications de l'acide sulfénique protéique, qui sont formées par l'oxydation douce des résidus de cystéine .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant DYn-2 comprennent le peroxyde d'hydrogène (H2O2) pour induire le stress oxydatif et les étiquettes portant un azide pour la détection par la chimie click .

Produits principaux

Les produits principaux formés à partir de ces réactions sont des protéines sulfénylées, qui peuvent être détectées et analysées par spectrométrie de masse et d'autres techniques biochimiques .

Applications De Recherche Scientifique

DYn-2 a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

DYn-2 exerce ses effets en réagissant sélectivement avec les modifications de l'acide sulfénique protéique. Le groupe cyclohexanedione de DYn-2 réagit avec le groupe acide sulfénique sur les résidus de cystéine, formant un adduit stable. Cet adduit peut ensuite être détecté à l'aide d'étiquettes portant un azide par la chimie click, ce qui permet d'identifier et de quantifier les protéines sulfénylées .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de DYn-2

DYn-2 est unique en raison de sa haute sensibilité et de sa spécificité dans la détection de la sulfénylation des protéines. Sa capacité à former des adduits stables avec les acides sulféniques et sa détection ultérieure par la chimie click en font un outil précieux en biologie redox et en recherche sur le stress oxydatif .

Propriétés

IUPAC Name |

4-pent-4-ynylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMICBPHYXLMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1CCC(=O)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354630-46-8 |

Source

|

| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is DYn-2 and what is it used for?

A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.

Q2: How does DYn-2 interact with its target?

A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.

Q3: What are the downstream effects of DYn-2 labeling?

A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].

Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?

A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].

Q5: What is the molecular formula and weight of DYn-2?

A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.

Q6: Is there any available spectroscopic data for DYn-2?

A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How is DYn-2 used to study protein sulfenylation in cells?

A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.

Q8: What specific applications of DYn-2 have been reported in plant research?

A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].

Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?

A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].

Q10: How does the structure of DYn-2 contribute to its activity and selectivity?

A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/new.no-structure.jpg)

![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)